![molecular formula C14H17N5O B3979018 N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)
N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
描述
N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly referred to as PIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIT is a triazole-based compound that is synthesized using a specific method and has unique biochemical and physiological effects.
作用机制
The mechanism of action of PIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. PIT has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can potentially have therapeutic effects. PIT has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival.
Biochemical and Physiological Effects
PIT has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. In neuroscience, PIT has been shown to protect neurons from oxidative stress and excitotoxicity, two processes that are involved in the development of neurodegenerative diseases. Inflammation is also involved in the development of various diseases, and PIT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer research, PIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
实验室实验的优点和局限性
One of the advantages of using PIT in lab experiments is its unique chemical structure, which allows for the development of new compounds with potential therapeutic applications. PIT has also been shown to have low toxicity, which makes it a suitable candidate for further research. However, one of the limitations of using PIT in lab experiments is its low solubility, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on PIT, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic applications in various fields, and the elucidation of its mechanism of action. In neuroscience, further research is needed to determine the potential of PIT in the treatment of neurodegenerative diseases. In cancer research, further research is needed to determine the efficacy of PIT in the treatment of various types of cancer. In drug design, further research is needed to develop new compounds based on the chemical structure of PIT that have potential therapeutic applications.
科学研究应用
PIT has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug design. In neuroscience, PIT has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PIT has been shown to inhibit the growth of cancer cells and can potentially be used in the development of anticancer drugs. In drug design, PIT has been used as a scaffold for the development of new compounds with potential therapeutic applications.
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(13-15-10-16-18-13)17-11-4-6-12(7-5-11)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H,17,20)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZRNLZBHTNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



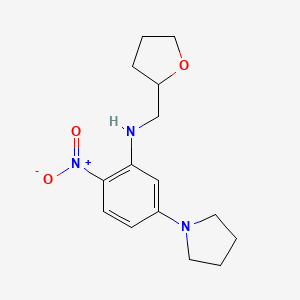
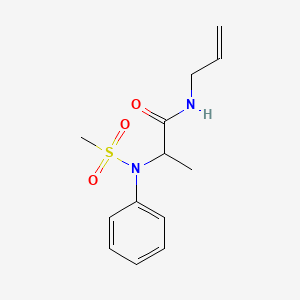
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
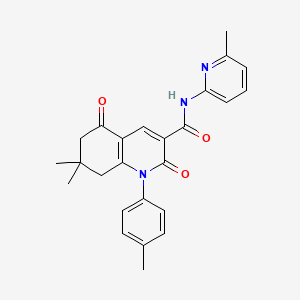
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)
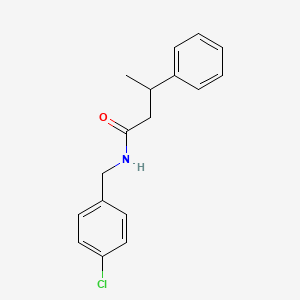
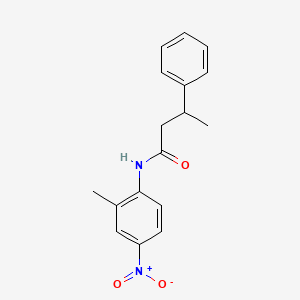
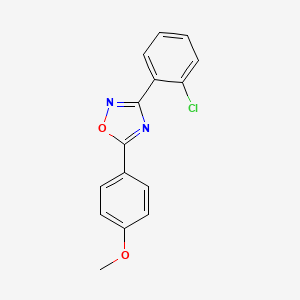
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979024.png)
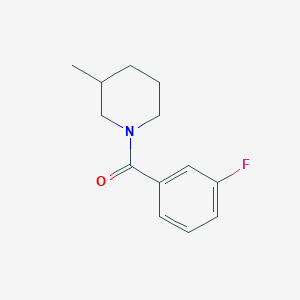
![8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979028.png)
![{4-benzyl-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3979031.png)